![molecular formula C26H31FN2O3S B2402011 7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 931330-11-9](/img/structure/B2402011.png)

7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

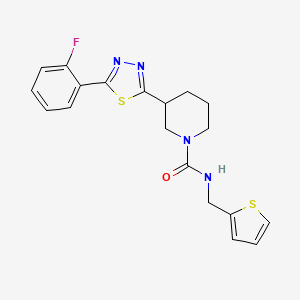

The compound “7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one” is a synthetic compound. It has a molecular formula of C26H31FN2O3S .

Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone core with various functional groups attached, including a 7-azepanyl group, a 3,5-dimethylphenylsulfonyl group, and a 1-propyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 470.599 Da . Further physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Biological Activities and Applications

Compounds containing the quinoline structure, similar to 7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one, have been recognized for their diverse biological activities. They exhibit a broad range of pharmacological effects including antimicrobial, anticancer, and antifungal properties. For instance, 8-hydroxyquinoline (8-HQ) derivatives, related to quinoline compounds, have shown significant antimicrobial, anticancer, and antifungal effects. The biological activities of these compounds have attracted the interest of chemists, medicinal chemists, and health professionals, leading to the development of many prescribed drugs and potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Chemotherapy and Anticancer Potential

Quinoline compounds have also been explored for their chemotherapy potential and anticancer activities. Sulfasalazine, a drug with a similar sulfonyl functional group, has been established as a disease-modifying antirheumatic drug used in the treatment of rheumatoid arthritis. This indicates the potential of related compounds in disease modification and treatment strategies (Plosker & Croom, 2005). Additionally, African medicinal spices and vegetables, including compounds with quinoline structures, have demonstrated significant anticancer activities against various cancer cell lines, further emphasizing the therapeutic potential of these compounds in oncology (Kuete, Karaosmanoğlu, & Sivas, 2017).

Antimicrobial Applications

Quinolones, a class of synthetic broad-spectrum antimicrobial drugs related to quinoline structures, have been extensively prescribed to treat various infectious diseases. Their mechanism involves the inhibition of bacterial DNA synthesis by interfering with DNA gyrase and topoisomerase IV, showcasing their importance in antimicrobial therapy (Yanat, Rodríguez-Martínez, & Touati, 2017).

Mecanismo De Acción

The mechanism of action for this compound is not specified in the search results. This could be due to the compound’s potential use in various fields of research and industry.

Propiedades

IUPAC Name |

7-(azepan-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-4-9-29-17-25(33(31,32)20-13-18(2)12-19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-10-7-5-6-8-11-28/h12-17H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBKEPGLQNHPEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)

![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)

![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)

![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)

![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)